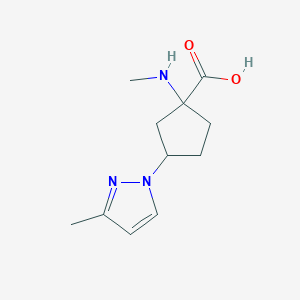
3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring, a cyclopentane ring, and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.
Attachment to Cyclopentane Ring: The pyrazole ring can then be attached to a cyclopentane derivative through nucleophilic substitution or other coupling reactions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or cyclopentane rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings are often studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a versatile compound for industrial applications.
Mécanisme D'action
The mechanism of action of 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid include other pyrazole derivatives and cyclopentane carboxylic acids. Examples include:
- 3-Methyl-1H-pyrazole-5-carboxylic acid
- 1-(Methylamino)cyclopentane-1-carboxylic acid
Uniqueness
What sets this compound apart is its combination of a pyrazole ring with a cyclopentane ring and a carboxylic acid group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C11H17N3O2 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(methylamino)-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-5-11(7-9,12-2)10(15)16/h4,6,9,12H,3,5,7H2,1-2H3,(H,15,16) |
Clé InChI |
JOWLPBNVPQXCOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2CCC(C2)(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)


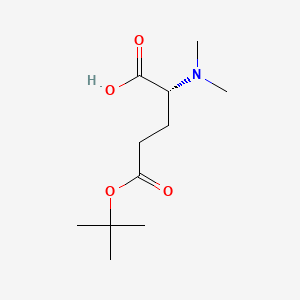

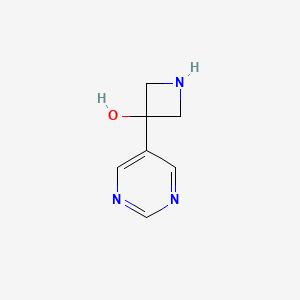
methyl-lambda6-sulfanone](/img/structure/B13547119.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
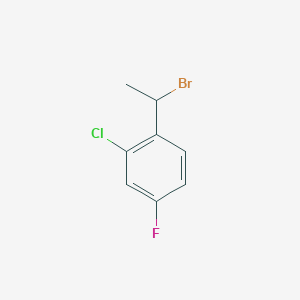
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
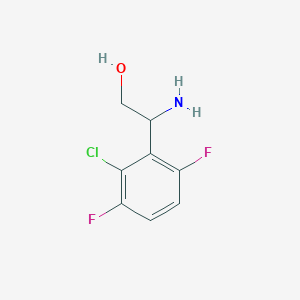
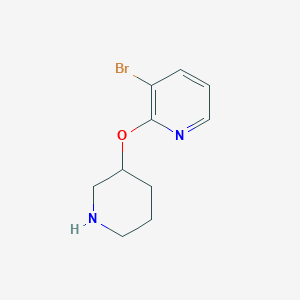

![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
